2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that contains a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the chlorination of 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using thionyl chloride or phosphorus pentachloride. This reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of sulfoxides, sulfones, or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Chemistry: Utilized in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and carboxylic acid groups allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid:
2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Contains a methyl group instead of an ethyl group, influencing its steric and electronic characteristics.
Uniqueness
2-Chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C11H13ClO2S |
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Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-chloro-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
ZLJWHJGEDORKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)O)Cl |
Origin of Product |
United States |
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